5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Overview
Description
5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: Lacks the benzyl group, affecting its binding affinity and electronic properties.
N-(4-methoxyphenyl)thiophene-2-carboxamide: Lacks the bromine atom, leading to different reactivity and biological activity.
5-bromo-N-(4-methoxyphenyl)-2-thiophenecarboxamide: Similar structure but with variations in the substitution pattern, influencing its chemical behavior.
Uniqueness
5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-10-4-2-9(3-5-10)8-15-13(16)11-6-7-12(14)18-11/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJLNZIGTWYIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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